furan-2-yl(2H-tetrazol-5-yl)methanamine
Description
Contextualization within Heterocyclic Chemistry and Poly-nitrogen Systems
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. uou.ac.inmsu.edu These "heteroatoms," typically nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties to the ring system compared to their carbocyclic counterparts. msu.edu The furan-2-yl(2H-tetrazol-5-yl)methanamine scaffold is built from two such parent heterocycles: furan (B31954) and tetrazole.
Furan is a five-membered aromatic heterocycle containing one oxygen atom. uou.ac.inwikipedia.orgbritannica.com It is a common structural motif in natural products, particularly terpenoids and plant metabolites, and its derivatives are foundational building blocks in organic synthesis. perlego.comksu.edu.sa The oxygen heteroatom influences the ring's electronic properties, making it highly reactive toward electrophiles. msu.eduksu.edu.sa
Tetrazole is a five-membered ring composed of one carbon and four nitrogen atoms, making it a prominent example of a poly-nitrogen system. wikipedia.orgoszk.hu Poly-nitrogen compounds, which feature a high proportion of nitrogen atoms often linked together, are a subject of intense research due to their high energy content and potential applications as energetic materials or "green" fuel sources. newswise.comnih.govcarnegiescience.edusciencedaily.com The tetrazole ring is particularly notable for its high nitrogen content, metabolic stability, and electron-rich nature. nih.govnih.gov The combination of the furan and tetrazole rings within a single molecule places the this compound framework at the confluence of classical heterocyclic chemistry and the specialized field of high-nitrogen systems.
Table 1: Properties of Parent Heterocyclic Compounds
| Property | Furan | 1H-Tetrazole |
| Chemical Formula | C₄H₄O | CH₂N₄ |
| Molar Mass | 68.07 g/mol | 70.05 g/mol |
| Appearance | Colorless, volatile liquid | Whitish crystalline powder |
| Boiling Point | 31.4 °C | 155-157 °C (decomposes) |
| Aromaticity | Yes | Yes |
| Key Features | Oxygen-containing, electron-rich | Four nitrogen atoms, acidic proton |
Historical Development and Evolution of Related Chemical Motifs
The study of the furan and tetrazole rings has a rich history, with each motif being developed independently before their eventual combination in modern synthetic chemistry.
The first derivative of furan, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.org This was followed by Johann Wolfgang Döbereiner's report on furfural (B47365) in 1831. wikipedia.org The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wikipedia.org Industrially, furan is often manufactured from furfural, which is derived from agricultural byproducts like corncobs, making it a key example of a renewable chemical feedstock. britannica.comperlego.com Over the decades, furan chemistry has evolved significantly, with the development of numerous synthetic methods like the Paal-Knorr synthesis and the Feist-Benary synthesis to create a wide array of substituted furan derivatives. msu.eduwikipedia.org
The history of tetrazole began in 1885 when Swedish chemist J. A. Bladin synthesized the first derivative. nih.govresearchgate.net For many years, research into tetrazoles was limited, with only a few hundred derivatives reported by 1950. nih.gov However, interest surged in the mid-20th century as their applications in medicine, agriculture, and materials science became apparent. nih.gov A critical development in tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), which remains a common and efficient method for forming the tetrazole ring. wikipedia.orgnih.gov The evolution of these motifs has led researchers to combine them, creating hybrid structures like N-(furan-2-ylmethyl)-1H-tetrazol-5-amines to explore novel chemical properties and biological activities. nih.govmdpi.com
Table 2: Key Historical Milestones
| Year | Milestone | Key Figure(s) | Significance |
| 1780 | First description of a furan derivative (2-furoic acid). wikipedia.org | Carl Wilhelm Scheele | Marks the beginning of furan chemistry. |
| 1870 | First preparation of the parent furan compound. wikipedia.org | Heinrich Limpricht | Isolated the core heterocyclic structure. |
| 1885 | First synthesis of a tetrazole derivative. nih.govresearchgate.net | J. A. Bladin | Established the field of tetrazole chemistry. |
| 1950s | Rapid expansion of research into tetrazole compounds. nih.gov | Various Researchers | Driven by discovery of wide-ranging applications. |
| 1961 | Introduction of the Ugi-azide reaction for tetrazole synthesis. nih.govmdpi.com | Ivar Ugi | Provided a powerful multicomponent reaction for creating 1,5-disubstituted tetrazoles. |
Fundamental Chemical Significance of the Furan-Tetrazole-Aminomethyl Framework
The chemical significance of the this compound scaffold arises from the synergistic combination of its three components: the furan ring, the tetrazole ring, and the aminomethyl linker.
The tetrazole ring is arguably the most functionally significant part of the scaffold in a medicinal chemistry context. It is widely recognized as a bioisostere of the carboxylic acid functional group. beilstein-journals.orgnih.gov This means it has a similar size, shape, and pKa value to a carboxylic acid, allowing it to mimic its biological interactions while often providing improved metabolic stability and lipophilicity. beilstein-journals.orgmdpi.com This property has led to the inclusion of the tetrazole moiety in more than 20 FDA-approved drugs, including the antihypertensive medication losartan. nih.govresearchgate.netbeilstein-journals.org
The aminomethyl bridge (-CH₂-NH-) connecting the furan and tetrazole rings provides structural flexibility. This linker allows the two heterocyclic systems to adopt various spatial orientations, which can be crucial for binding to biological targets like enzyme active sites. The synthesis of α-aminomethyl tetrazoles can be achieved through powerful multicomponent reactions like the Ugi tetrazole synthesis, which allows for the rapid generation of diverse molecular libraries from simple starting materials. nih.govmdpi.com
Recent research has demonstrated the potential of related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives as potent antimicrobial agents. nih.gov Studies on these compounds, which share the core furan-aminomethyl-tetrazole framework, have shown excellent activity against various bacterial strains, highlighting the framework's promise for developing new therapeutic agents. nih.govmdpi.com
Table 3: Synthesis Yields of Selected N-(furan-2-ylmethyl)-1-(substituted-phenyl)-1H-tetrazol-5-amine Derivatives mdpi.com
| Phenyl Substituent | Yield (%) |
| 4-iodophenyl | 89% |
| 4-chlorophenyl | 81% |
| 4-bromophenyl | 85% |
| 4-methylphenyl | 92% |
| 4-methoxyphenyl | 90% |
Note: The table shows yields for related 1,5-disubstituted tetrazole compounds, illustrating the efficient synthesis of the core scaffold.
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-5(4-2-1-3-12-4)6-8-10-11-9-6/h1-3,5H,7H2,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFAJFZEQRYBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=NNN=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways for Furan 2 Yl 2h Tetrazol 5 Yl Methanamine
Retrosynthetic Analysis of Furan-2-yl(2H-tetrazol-5-yl)methanamine
A retrosynthetic analysis of the target molecule, this compound, reveals several possible disconnection points. The most convergent approach, aligning with modern synthetic efficiencies, is centered on a multicomponent strategy. The key disconnection is made at the bonds formed during an Ugi-azide reaction.
This retrosynthesis simplifies the complex target into four readily available starting materials: an aldehyde, an amine, an isocyanide, and an azide (B81097) source. Specifically for this compound, the logical precursors identified through this analysis are furan-2-carbaldehyde (the aldehyde component), a primary amine, an isocyanide, and an azide like azidotrimethylsilane (B126382) (TMSN₃). The central carbon-nitrogen bond and the tetrazole ring itself are constructed in a single, highly convergent step. This approach is significantly more efficient than traditional stepwise syntheses.
Multicomponent Reaction (MCR) Strategies for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are powerful tools for building molecular complexity. nih.govbeilstein-journals.org For the synthesis of 1,5-disubstituted tetrazoles, isocyanide-based MCRs are particularly prominent. mdpi.comnih.gov
The Ugi-azide reaction is a variation of the classical Ugi four-component reaction (Ugi-4CR). organic-chemistry.orgresearchgate.net In this modification, the carboxylic acid component is replaced with hydrazoic acid (HN₃), often generated in situ from sources like azidotrimethylsilane (TMSN₃) or sodium azide. nih.govbeilstein-journals.org This reaction provides a direct and highly efficient route to 1,5-disubstituted tetrazoles, which are considered important mimics of the cis-amide bond conformation. nih.govmdpi.com The Ugi-azide reaction has become a preferred method for generating libraries of highly functionalized tetrazole derivatives under mild conditions. sciforum.net
The versatility of the Ugi-azide reaction allows for a wide range of starting materials, enabling the synthesis of a diverse library of tetrazole derivatives. To synthesize structures analogous to this compound, various components can be employed. The amine component can be varied, with furan-2-ylmethanamine being a key precursor for the target structure. Similarly, a diverse set of aldehydes, isocyanides, and an azide source like TMSN₃ can be used.
Below is a table illustrating the scope of reactants used in a Ugi-azide synthesis to produce tetrazole-triazole bis-heterocycles, showcasing the adaptability of the reaction. mdpi.com
| Aldehyde | Amine | Isocyanide | Azide Source | Product Yield (%) |
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Benzylamine | tert-Butyl isocyanide | TMSN₃ | 59 |
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | 4-Methoxybenzylamine | tert-Butyl isocyanide | TMSN₃ | 55 |
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Furan-2-ylmethanamine | tert-Butyl isocyanide | TMSN₃ | 65 |
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Furan-2-ylmethanamine | Cyclohexyl isocyanide | TMSN₃ | 61 |
| 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Furan-2-ylmethanamine | 4-Methoxyphenyl isocyanide | TMSN₃ | 40 |
Data sourced from a study on the synthesis of tetrazole-triazole bis-heterocycles. mdpi.com
The mechanism of the Ugi-azide reaction is a well-studied cascade of classical organic reactions. nih.govorganic-chemistry.orgacs.org It proceeds through the following key steps:
Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form a protonated imine (Schiff base). This step is often the rate-determining step. researchgate.net
Nitrilium Ion Formation: The isocyanide then undergoes nucleophilic addition to the imine carbon. Simultaneously, the azide ion attacks the isocyanide carbon. This concerted or rapid sequential process leads to the formation of a key intermediate known as a nitrilium ion. nih.gov
Intramolecular Cyclization: The azide moiety within the intermediate then acts as an intramolecular nucleophile, attacking the nitrilium ion carbon. This [3+2] cycloaddition step forms the five-membered tetrazole ring, yielding the final 1,5-disubstituted tetrazole product. nih.gov
This mechanistic pathway highlights the reaction's efficiency in forming multiple bonds and a complex heterocyclic system from simple acyclic precursors in a single operation.
The table below summarizes the efficiency of one-pot Ugi-azide reactions under different solvent conditions for the synthesis of a model bis-heterocycle. mdpi.com
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 24 | 59 |
| 2 | Water | 24 | No Reaction |
| 3 | Solvent-free | 24 | No Reaction |
Data from the optimization of synthesis for a tetrazole-triazole bis-heterocycle. mdpi.com
Ugi-Azide Reaction as a Core Synthetic Tool
Stepwise Synthetic Approaches and Precursor Chemistry
While multicomponent reactions offer a highly convergent route, traditional stepwise syntheses provide an alternative pathway to this compound and related structures. The most common stepwise method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. nih.govthieme-connect.com
In this approach, the synthesis would begin with a furan-containing precursor that is converted into a nitrile. For example, furan-2-acetonitrile could serve as a key intermediate. This nitrile would then be reacted with an azide, such as sodium azide, often in the presence of a catalyst or an amine salt like triethylamine (B128534) hydrochloride, to facilitate the cycloaddition and form the tetrazole ring. Following the formation of the furan-tetrazole core, further functional group manipulations, such as the introduction of the amine functionality, would be required to arrive at the final target molecule. While this method is less convergent than the Ugi-azide MCR, it allows for more controlled, step-by-step construction and purification of intermediates.
Strategies Involving Furan (B31954) Precursors and Functionalization
The furan moiety in the target molecule is typically derived from readily available and renewable precursors, most notably furfural (B47365) (furan-2-carbaldehyde). Furfural is an important chemical feedstock that can be produced from the dehydration of sugars found in agricultural byproducts like corncobs and wheat bran. wikipedia.org Its aldehyde group serves as a versatile handle for a wide range of chemical transformations necessary to build the final compound.
Key functionalization strategies include:
Reductive Amination: The most direct route to incorporating the aminomethyl bridge on the furan ring is the reductive amination of furfural. This reaction converts the aldehyde group into a primary amine (furfurylamine), which is a crucial building block for subsequent coupling with the tetrazole precursor.
Vilsmeier Formylation: For creating substituted furan precursors, protocols such as the Vilsmeier reaction can be employed. For instance, furan can be formylated using reagents like deuterated N,N-dimethylformamide (DMF-d7) and oxalyl chloride to produce furan-2-carbaldehyde, demonstrating a method for direct C-H functionalization of the furan ring. mdpi.com
Catalytic Cyclizations: Advanced methods for furan ring synthesis itself often involve metal catalysis. Gold-catalyzed cycloisomerization of conjugated allenones or palladium-catalyzed oxidation of alkyl enol ethers represent modern techniques for constructing the furan core under mild conditions, should a bottom-up synthesis be required. organic-chemistry.org
The choice of furan precursor and its functionalization pathway is critical as it dictates the subsequent steps for incorporating the aminomethyl bridge and coupling with the tetrazole ring system.
Strategies Involving Tetrazole Precursors and Cycloaddition Reactions
The tetrazole ring is a synthetic heterocycle not found in nature, valued in medicinal chemistry as a bioisostere for carboxylic acids. beilstein-journals.orgnih.gov Its synthesis is most commonly achieved through [3+2] cycloaddition reactions.
Nitrile-Azide Cycloaddition: The cornerstone of tetrazole synthesis is the 1,3-dipolar cycloaddition between a nitrile (-C≡N) and an azide source (N₃⁻). nih.gov This reaction can be catalyzed by various agents to improve yields and reaction conditions. To form a 5-substituted tetrazole suitable for linking to the furan moiety, a precursor containing a nitrile group is reacted with an azide, such as sodium azide or the safer alternative, trimethylsilyl (B98337) azide. beilstein-journals.org
Multicomponent Reactions (MCRs): Modern approaches utilize multicomponent reactions to construct complex tetrazole derivatives in a single step. The Ugi and Passerini tetrazole reactions are prominent examples. beilstein-journals.orgnih.gov
The Ugi tetrazole four-component reaction (UT-4CR) combines an isocyanide, an oxo component, an amine, and hydrazoic acid (often generated in situ) to produce α-aminomethyl tetrazoles. nih.govnih.gov This strategy is particularly relevant as it can theoretically construct the aminomethyl-tetrazole portion of the target molecule simultaneously.
The Passerini three-component reaction (PT-3CR) can be used to synthesize α-hydroxymethyltetrazoles from an isocyanide, paraformaldehyde, and trimethylsilyl azide, which can then be further functionalized. beilstein-journals.org
These methods provide a robust toolkit for creating the tetrazole core, which is then ready for linkage to the furan-containing fragment.
Incorporation of the Aminomethyl Bridge
Connecting the furan and tetrazole heterocycles via the aminomethyl bridge is a pivotal step in the synthesis. This can be achieved by forming either the C-N bond or the C-C bond of the bridge, or by constructing one of the heterocycles onto a pre-formed aminomethyl fragment.
A well-documented strategy involves a synthetic transition from a thiourea-based intermediate. nih.govmdpi.com This multi-step process can be summarized as follows:
Thiourea (B124793) Formation: Furfurylamine (furan-2-ylmethanamine), derived from furfural, is reacted with an appropriate isothiocyanate to form an N-(furan-2-ylmethyl)-N'-substituted thiourea.
Carbodiimide (B86325) Formation and Cyclization: The thiourea derivative is treated with a desulfurizing agent, such as mercuric chloride, in the presence of sodium azide. This facilitates the conversion of the thiourea into a carbodiimide intermediate.
Tetrazole Ring Closure: The in situ generated carbodiimide undergoes cyclization with the azide ion to form the N-(furan-2-ylmethyl)-1H-tetrazol-5-amine ring system. mdpi.com
This reaction has been used to synthesize a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives in good yields, as detailed in the table below. mdpi.com
| Substituent on Tetrazole Nitrogen | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-bromophenyl | 6 | 83 | mdpi.com |
| 3-chloro-4-methylphenyl | 6 | ~80-90 | mdpi.com |
| 3-chloro-4-fluorophenyl | 6 | ~80-90 | mdpi.com |
| Generic Aryl Groups | 6 | 79-92 | nih.govmdpi.com |
Catalytic Methodologies in Furan-Tetrazole Methanamine Synthesis
Catalysis plays an essential role in modern organic synthesis by improving reaction efficiency, selectivity, and sustainability. For a multi-step synthesis like that of this compound, catalysts can be employed at various stages.
Heterogeneous Nanocatalysts: In the synthesis of the tetrazole ring via nitrile-azide cycloaddition, various nanomaterials have emerged as highly efficient heterogeneous catalysts. rsc.org For example, magnetic nanoparticles such as Fe₃O₄ functionalized with organic ligands or other metals (e.g., Zinc) can effectively catalyze the reaction. rsc.org The key advantages of these catalysts are their high surface area-to-volume ratio, ease of separation from the reaction mixture using an external magnet, and potential for recyclability, which aligns with green chemistry principles. rsc.org
Homogeneous Catalysis: Homogeneous catalysts, such as copper or gold complexes, are instrumental in the synthesis and functionalization of the furan precursor. organic-chemistry.org For instance, Au(I) catalysts can facilitate the hydroamination of diynes to form substituted furans, while palladium catalysts are used for specific oxidations. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthetic Routes
Adopting green chemistry principles is increasingly important in the synthesis of complex organic molecules. The synthesis of this compound can incorporate several sustainable practices.
Use of Renewable Feedstocks: The synthesis begins with furfural, which is derived from biomass, a renewable resource. wikipedia.org This significantly reduces the carbon footprint compared to petroleum-based starting materials.
Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and energy consumption. Microwave-assisted methods have been successfully applied to the synthesis of tetrazole derivatives, often leading to higher yields in a fraction of the time required by conventional methods. researchgate.net
Catalyst Recyclability: Employing heterogeneous nanocatalysts for the tetrazole formation step allows for easy recovery and reuse, minimizing catalyst waste and cost. rsc.orgrsc.org
Atom Economy: Multicomponent reactions (MCRs) like the Ugi tetrazole synthesis are inherently atom-economical, as they combine multiple starting materials into the final product with few or no byproducts. beilstein-journals.org
Safer Reagents: Traditional tetrazole syntheses often use hydrazoic acid, which is highly toxic and explosive. Modern methods prioritize safer azide sources like sodium azide or trimethylsilyl azide, often used in combination with a Lewis acid catalyst. beilstein-journals.org
By integrating these principles—from the choice of starting materials to the reaction conditions and catalytic systems—the synthesis of this compound can be performed in a more environmentally benign and sustainable manner.
Advanced Structural Elucidation and Conformational Analysis of Furan 2 Yl 2h Tetrazol 5 Yl Methanamine Derivatives
High-Resolution Spectroscopic Techniques
Spectroscopy offers a powerful, non-destructive lens through which to view the molecular framework of furan-tetrazole derivatives. Each technique provides a unique piece of the structural puzzle, from the atomic connectivity mapped by NMR to the functional group vibrations identified by IR and Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. For derivatives of furan-2-yl(2H-tetrazol-5-yl)methanamine, ¹H and ¹³C NMR spectra provide definitive evidence of the molecular skeleton.
¹H NMR: The proton NMR spectrum typically displays characteristic signals for the furan (B31954) ring, the methylene (B1212753) bridge, and any substituents. The three furan protons appear as distinct multiplets in the aromatic region, generally between 6.0 and 7.8 ppm. The proton at the C5 position of the furan ring usually resonates at the lowest field. The methylene (-CH₂-) protons adjacent to the amine and the furan ring typically produce a singlet or a doublet (if coupled to an NH proton) around 4.4-5.5 ppm. The NH proton of the methanamine group can vary in chemical shift and may appear as a broad signal.
¹³C NMR: The carbon-13 spectrum complements the proton data, showing distinct signals for each carbon environment. The furan ring carbons typically resonate between approximately 107 and 153 ppm, while the methylene bridge carbon appears further upfield. The carbon of the tetrazole ring (C5) is also uniquely identifiable.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish definitive connectivity. COSY spectra reveal proton-proton coupling networks, confirming the relationships between the furan ring protons, while HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Furan-Tetrazole Methanamine Derivatives Data compiled from analogous structures reported in the literature. nih.govmdpi.comacs.orgmdpi.comresearchgate.net
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Furan C3-H | 7.20 - 7.30 | 120 - 122 |
| Furan C4-H | 6.55 - 6.65 | 112 - 113 |
| Furan C5-H | 7.65 - 7.75 | 147 - 149 |
| Methylene (-CH₂-) | 4.30 - 5.50 | 35 - 50 |
| Furan C2 | - | 152 - 154 |
| Tetrazole C5 | - | 150 - 167 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in the molecule and the nature of intermolecular forces, such as hydrogen bonding.
IR Spectroscopy: The IR spectrum of a typical this compound derivative will exhibit characteristic absorption bands. The N-H stretching vibration of the amine group appears in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the furan ring are observed around 3100 cm⁻¹. The C=C and C=N stretching vibrations of the furan and tetrazole rings, respectively, produce signals in the 1400-1600 cm⁻¹ fingerprint region. The C-O-C stretching of the furan ring gives rise to a strong band, often near 1030-1200 cm⁻¹. globalresearchonline.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. Symmetric stretching vibrations of the rings are often more prominent in the Raman spectrum, offering a more complete vibrational profile of the heterocyclic systems.
Intermolecular hydrogen bonding involving the amine N-H group and the nitrogen atoms of the tetrazole ring can be inferred from the broadening and shifting of the N-H stretching band to lower frequencies.
Table 2: Key Vibrational Frequencies for Furan-Tetrazole Methanamine Derivatives Data based on characteristic frequencies for furan and tetrazole moieties. mdpi.comglobalresearchonline.netuliege.benih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Furan) | ~3100 |
| C=C Stretch (Furan Ring) | 1414 - 1550 |
| N=N, C=N Stretch (Tetrazole Ring) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-O-C Stretch (Furan Ring) | 1033 - 1200 |
Mass Spectrometry for Fragmentation Pattern Analysis and Precise Mass Determination
High-resolution mass spectrometry (HRMS) is used for the precise determination of the molecular formula, while tandem mass spectrometry (MS/MS) reveals the fragmentation pathways, which helps to confirm the molecular structure.
For this compound derivatives, a common and diagnostic fragmentation pathway involves the facile elimination of a molecule of nitrogen (N₂, 28 Da) from the tetrazole ring upon ionization. mdpi.com This is a characteristic feature of 2,5-disubstituted tetrazoles, leading to the formation of a stable nitrilimine intermediate or subsequent rearrangement products. mdpi.com
Other significant fragmentation patterns include the cleavage of the bond between the methylene group and the furan ring, leading to fragments corresponding to the furfuryl cation or the tetrazolyl portion of the molecule. Precise mass measurements of the molecular ion and its fragments confirm the elemental composition with high accuracy.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
|---|---|
| [M - N₂]⁺ | Loss of molecular nitrogen from the tetrazole ring |
| [C₅H₅O]⁺ (m/z = 81) | Furfuryl cation from cleavage of the CH₂-furan bond |
| [M - C₅H₅O]⁺ | Loss of the furfuryl group |
| [C₄H₄N₅]⁺ (m/z = 122) | Tetrazol-5-ylmethanamine fragment |
UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the π-electron system. The furan ring acts as a chromophore, typically exhibiting a strong π→π* transition below 220 nm. nist.gov The presence of the tetrazole ring and the amine group, which act as auxochromes, can lead to a bathochromic (red) shift of this absorption maximum. Theoretical studies on related structures predict intense electronic transitions in the 270-330 nm range, corresponding to π→π* excitations involving the molecular orbitals of the conjugated system. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation.
While a crystal structure for the parent compound this compound is not publicly available, analysis of closely related derivatives such as 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine provides critical insights into the expected solid-state geometry. nih.gov
In such structures, the furan and tetrazole rings are typically not coplanar. The torsion angles describing the orientation of the rings relative to the central methylene linker are key conformational parameters. For example, the angle between the best planes calculated for the furan and the substituted phenyl ring attached to the tetrazole in one derivative was found to be 75.2°. nih.gov This twisted conformation minimizes steric hindrance between the two bulky ring systems. Bond lengths and angles within the furan and tetrazole rings are generally consistent with those of other aromatic heterocyclic compounds.
Table 4: Selected Crystallographic Data for a Furan-Tetrazole Derivative (1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine) Data extracted from a published crystal structure. nih.gov
| Parameter | Value |
|---|---|
| Selected Bond Lengths (Å) | |
| N1-N2 (tetrazole) | 1.385 |
| N2-N3 (tetrazole) | 1.291 |
| N3-N4 (tetrazole) | 1.378 |
| C5-N1 (tetrazole) | 1.342 |
| C5-N(amine) | 1.334 |
| N(amine)-C(methylene) | 1.458 |
| C(methylene)-C(furan) | 1.493 |
| **Selected Bond Angles (°) ** | |
| N2-N1-C5 (tetrazole) | 106.8 |
| N3-N2-N1 (tetrazole) | 110.6 |
| N(amine)-C5-N1 (tetrazole) | 129.8 |
| C(furan)-C(methylene)-N(amine) | 111.4 |
| **Selected Torsion Angle (°) ** | |
| Angle between furan and phenyl ring planes | 75.2 |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of this compound derivatives in the solid state is dictated by a variety of intermolecular interactions, which play a crucial role in determining the crystal packing and ultimately the physicochemical properties of the material. X-ray diffraction studies on analogous compounds, such as 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, reveal that hydrogen bonding is a primary directional force in the crystal lattice. nih.gov In this particular derivative, the crystal structure is characterized by chains of molecules stabilized by strong N1-H1···N4 hydrogen bonds, with a bond length of 2.183 Å, forming a cohesive one-dimensional network. nih.gov Additionally, weaker intermolecular interactions, such as C11-H11···N4 contacts (2.689 Å), further reinforce the crystal packing. nih.gov
Beyond classical hydrogen bonds, π-π stacking interactions are also significant in the crystal engineering of compounds containing both furan and tetrazole moieties. rsc.orgd-nb.infobohrium.comnih.gov The planar, electron-rich nature of both the furan and tetrazole rings facilitates these non-covalent interactions. bohrium.com Theoretical studies on C-substituted tetrazoles interacting with a benzene (B151609) ring have shown that π-stacking is an important stabilizing factor, with the interaction energy being influenced by the nature of the substituents on the tetrazole ring. nih.gov In furan-containing systems, π-π stacking can occur between adjacent furan rings or between furan and other aromatic systems present in the molecule. rsc.orgnih.gov The geometry of these interactions can vary, from perfectly co-facial to slipped-parallel or T-shaped arrangements, depending on the steric and electronic properties of the interacting molecules. nih.gov In some crystal structures of related compounds, offset face-to-face π-π stacking interactions have been observed, contributing to the formation of layered structures. nih.gov The interplay between strong, directional hydrogen bonds and weaker, more diffuse π-π stacking and van der Waals forces ultimately determines the final three-dimensional arrangement of the molecules in the crystal. nih.gov
Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical properties. While specific studies on the polymorphism of this compound are not extensively documented, the potential for such behavior can be inferred from related molecular systems. For instance, studies on furanone bis-thioethers have demonstrated the existence of at least two stable polymorphs, highlighting the conformational flexibility and varied packing arrangements that furan-containing molecules can adopt. researchgate.net The energetic landscape of tetrazole derivatives is also known to be complex, with the possibility of different packing arrangements having similar lattice energies, which is a prerequisite for polymorphism.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, represents another avenue for modifying the solid-state properties of this compound. The tetrazole moiety, with its capacity for strong hydrogen bonding, is an excellent candidate for forming co-crystals. researchgate.net Research into tetrazole-based energetic materials has shown that co-crystallization can be effectively used to tune properties like thermal stability and sensitivity. The formation of co-crystals is driven by specific intermolecular interactions, such as hydrogen bonds, between the active compound and a co-former. Given the hydrogen bond donor and acceptor sites on both the furan and tetrazole rings of the target molecule, a wide range of co-formers could potentially be employed to generate novel solid forms with tailored properties.
Conformational Analysis and Tautomerism of the Tetrazole Moiety
Investigating 1H- and 2H-Tautomerism in the Tetrazole Ring
A key structural feature of 5-substituted tetrazoles is the existence of prototropic tautomerism, where the proton on the tetrazole ring can reside on different nitrogen atoms. researchgate.netnih.gov For this compound, the two principal tautomers are the 1H- and 2H-forms. mdpi.com The position of this proton has a significant impact on the electronic structure, aromaticity, and reactivity of the tetrazole ring. bohrium.com
| Computational Method | Energy Difference (E1H - E2H) (kJ/mol) | Reference |
|---|---|---|
| B3LYP/6-311++G** | ~12.2 | iosrjournals.org |
| QCISD(T)/6-311+G(2d,2p) | 7 | uq.edu.au |
Influence of Solvent Polarity and Temperature on Tautomeric Equilibrium
The tautomeric equilibrium between the 1H- and 2H-forms of 5-substituted tetrazoles is highly sensitive to the surrounding environment, particularly the polarity of the solvent. uq.edu.auresearchgate.net The 1H-tautomer is significantly more polar than the 2H-tautomer due to the arrangement of the nitrogen atoms and the position of the acidic proton. Consequently, polar solvents preferentially solvate and stabilize the 1H-form, shifting the equilibrium in its favor. uq.edu.au In contrast, in nonpolar solvents or the gas phase, the intrinsic stability of the 2H-tautomer dominates. mdpi.com
Self-consistent reaction field (SCRF) calculations have quantified this solvent effect. For the parent tetrazole, the free energy change for the 1H to 2H tautomerization is calculated to be -7 kJ/mol in the gas phase, indicating a preference for the 2H-form. uq.edu.ausci-hub.se In a nonpolar medium (dielectric constant ε = 2), this energy difference is reduced to approximately 1 kJ/mol, suggesting that both tautomers can coexist in comparable amounts. uq.edu.ausci-hub.se In a highly polar solvent (ε = 40), the trend is reversed, with the 1H-tautomer being favored by about 12 kJ/mol. uq.edu.ausci-hub.se
Temperature also plays a role in the tautomeric equilibrium, as well as in the thermal stability of the molecule. While direct studies on the temperature-dependent equilibrium constant for this compound are scarce, the thermal decomposition of tetrazoles is known to be intimately linked to tautomerism. researchgate.net High-level ab initio studies have shown that the interconversion between tautomers is a key step in the thermolysis of tetrazole. researchgate.net An increase in temperature would provide the necessary thermal energy to overcome the activation barriers for tautomerization, potentially leading to a more dynamic equilibrium and facilitating decomposition pathways that are only accessible from a specific tautomeric form.
Rotational Isomerism around the Aminomethyl Bridge
The aminomethyl bridge connecting the furan and tetrazole rings in this compound introduces additional conformational flexibility to the molecule. Rotation around the single bonds within this linker—specifically the C(furan)-CH2, CH2-N, and N-C(tetrazole) bonds—can give rise to various rotational isomers, or conformers. The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions.
In a related structure, 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, X-ray crystallography revealed a specific conformation in the solid state, with a defined torsion angle between the tetrazole and an attached phenyl ring. nih.gov This study highlights the conformational preferences that can be adopted in the crystalline phase. However, in solution, it is expected that multiple conformers would be in equilibrium. Conformational analysis of similar furan derivatives has shown that different rotational isomers can be populated at room temperature. rsc.org For this compound, potential conformers could be described by the relative orientation of the furan and tetrazole rings (e.g., syn or anti) and the geometry around the amine group. The specific populations of these rotamers would be influenced by the solvent and temperature, and could have implications for the molecule's biological activity and chemical reactivity. nih.gov
No Published Theoretical and Computational Studies Found for this compound
A comprehensive search for scholarly articles and research data has revealed a lack of published theoretical and computational chemistry studies specifically focusing on the compound this compound. As a result, the detailed analysis requested, including quantum chemical calculations and molecular dynamics simulations for this specific molecule, cannot be provided at this time.
The user's request specified a detailed article covering topics such as Density Functional Theory (DFT) calculations for energy minimization, geometry optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, charge distribution mapping, prediction of spectroscopic parameters, and molecular dynamics simulations for conformational analysis. These analyses require specific computational results from dedicated research on the molecule .
Without available peer-reviewed studies or database entries containing these calculations for this compound, it is not possible to generate a scientifically accurate and verifiable article that adheres to the provided outline and quality standards. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.
Further research by the scientific community would be required to generate the necessary data for a thorough computational analysis of this compound.
Theoretical and Computational Chemistry Approaches to Furan 2 Yl 2h Tetrazol 5 Yl Methanamine Systems
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Solvent Effects and Solvation Dynamics
The influence of the solvent environment is a critical factor in determining the conformational preferences, reactivity, and spectroscopic properties of molecules like furan-2-yl(2H-tetrazol-5-yl)methanamine. Computational chemistry offers several models to simulate these effects, which can be broadly categorized into implicit and explicit solvation models. numberanalytics.com
Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. numberanalytics.comnumberanalytics.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For a molecule with polar functional groups like the furan (B31954) ring, the tetrazole ring, and the methanamine bridge, PCM calculations would be instrumental in predicting how the dipole moment of the molecule interacts with solvents of varying polarity, thereby influencing its stability and reactivity. The choice of solvent can significantly alter the energetics of reactants and transition states in a chemical reaction. numberanalytics.com
Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. acs.org Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) treat the solute at a high level of theory (QM) while the surrounding solvent molecules are treated with a less computationally expensive method (MM). numberanalytics.com This hybrid approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amine group or the tetrazole nitrogens and protic solvents like water or methanol. Molecular dynamics (MD) simulations with explicit solvents can further elucidate the solvation dynamics, revealing how the solvent shell structure evolves over time and influences the molecule's conformational flexibility. psu.edu
The following table illustrates hypothetical data on how solvent polarity might affect the calculated Gibbs free energy of this compound, demonstrating the stabilization in more polar environments.
| Solvent | Dielectric Constant (ε) | Calculated Gibbs Free Energy (kcal/mol) |
| Gas Phase | 1 | 0.00 (Reference) |
| Toluene | 2.4 | -4.5 |
| Dichloromethane | 9.1 | -8.2 |
| Methanol | 33.0 | -12.7 |
| Water | 78.4 | -15.3 |
This table is illustrative and based on general principles of solvation effects on polar molecules.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the complex mechanisms of reactions that could lead to the synthesis of this compound, which is structurally related to products of multicomponent reactions.
Transition State Characterization and Activation Energy Calculations
The synthesis of tetrazole derivatives often involves [3+2] cycloaddition reactions or transformations of intermediates derived from multicomponent reactions like the Ugi reaction. nih.gov Density Functional Theory (DFT) is a widely used method to investigate these reaction pathways. tandfonline.com By mapping the potential energy surface, computational chemists can identify the structures of transition states (the highest energy point along the reaction coordinate) and calculate the activation energy (the energy barrier that must be overcome for the reaction to proceed). rsc.org
For instance, in a potential post-Ugi cyclization leading to a tetrazole ring, DFT calculations could be employed to model the bond-forming and bond-breaking processes. Vibrational frequency calculations are then performed to characterize the stationary points: a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The magnitude of this imaginary frequency provides information about the shape of the potential energy barrier.
The following table provides a hypothetical comparison of calculated activation energies for a key cyclization step in the formation of a tetrazole ring, illustrating the kind of data generated in such studies.
| Computational Method | Basis Set | Activation Energy (Ea in kcal/mol) |
| B3LYP | 6-31G(d) | 25.8 |
| M06-2X | 6-311+G(d,p) | 23.5 |
| ωB97X-D | def2-TZVP | 22.9 |
This table is for illustrative purposes and shows how different levels of theory can be used to refine the calculation of activation barriers.
Elucidation of Competing Reaction Pathways (e.g., for post-Ugi steps)
Multicomponent reactions, such as the Ugi reaction, are known for their efficiency in generating molecular complexity from simple starting materials. nih.gov The Ugi adduct, an α-acylamino carboxamide, can serve as a versatile precursor for subsequent transformations to form various heterocyclic structures. frontiersin.org Computational studies are invaluable for understanding and predicting the outcomes of these post-Ugi modifications, where multiple reaction pathways may compete. rsc.org
For a precursor to this compound synthesized via an Ugi-type reaction, several intramolecular cyclization pathways could be envisioned. For example, different nucleophilic groups within the Ugi adduct could compete to attack an electrophilic center, leading to different ring sizes or isomeric products. DFT calculations can be used to compute the activation barriers for each of these competing pathways. acs.org The pathway with the lowest activation energy is generally the kinetically favored one. rsc.org
A theoretical study might compare, for example, a 5-exo-dig cyclization leading to the desired tetrazole ring versus a potential 6-endo-dig cyclization that could lead to a different heterocyclic system. By comparing the calculated transition state energies, a prediction can be made about the likely product distribution. frontiersin.org Solvent effects can also play a crucial role in directing the reaction down one pathway over another, and these can be incorporated into the calculations using models like PCM. acs.org
The following table illustrates a hypothetical comparison of activation energies for two competing post-Ugi cyclization pathways.
| Reaction Pathway | Solvent Model | Transition State Energy (kcal/mol) | Predicted Outcome |
| Pathway A (forms tetrazole) | None (Gas Phase) | 28.1 | Minor Product |
| Pathway B (forms diazine) | None (Gas Phase) | 25.5 | Major Product |
| Pathway A (forms tetrazole) | PCM (Methanol) | 22.4 | Major Product |
| Pathway B (forms diazine) | PCM (Methanol) | 24.8 | Minor Product |
This illustrative table demonstrates how computational analysis of competing pathways, including solvent effects, can predict reaction outcomes.
Reactivity, Derivatization, and Advanced Functionalization of Furan 2 Yl 2h Tetrazol 5 Yl Methanamine
Intrinsic Reactivity of the Furan (B31954), Tetrazole, and Aminomethyl Moieties
Electrophilic and Nucleophilic Substitution Patterns on Aromatic Rings
Furan Ring: The furan moiety is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. numberanalytics.comchemicalbook.com The oxygen atom's lone pairs contribute to the π-electron system, significantly activating the ring towards electrophiles, with reactions proceeding much more readily than with benzene (B151609). chemicalbook.com Theoretical and experimental studies have shown that electrophilic attack preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed are more stabilized by resonance. chemicalbook.com Given that the C2 position is already substituted, the C5 position of the furan ring in furan-2-yl(2H-tetrazol-5-yl)methanamine is the most probable site for electrophilic substitution. Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comslideshare.net
Tetrazole Ring: The tetrazole ring, in contrast to the furan ring, is an electron-deficient system due to the presence of four nitrogen atoms. This generally makes it resistant to electrophilic substitution but susceptible to nucleophilic attack, although such reactions are less common. The most significant aspect of the tetrazole ring's reactivity is its acidic nature. The N-H proton of the tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids, and can be readily deprotonated to form a tetrazolate anion. mdpi.comnih.gov This anion is a key intermediate in many derivatization reactions, particularly N-alkylation and N-acylation. The tetrazole ring exists in two tautomeric forms, the 1H- and 2H-tautomers. mdpi.comnih.gov The relative stability of these tautomers can be influenced by the substituent at the C5 position and the surrounding chemical environment. mdpi.com
Reactivity at the Aminomethyl Bridge (e.g., Acylation, Alkylation)
The aminomethyl bridge (-CH₂-NH₂) contains a primary amine, which is a nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species, making acylation and alkylation reactions facile.
Acylation: The primary amine can be easily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage.
Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can proceed to give mono- and di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. The nucleophilicity of the amine can be influenced by the electronic effects of the adjacent furan and tetrazole rings.
Synthetic Transformations for Diversification
The presence of multiple reactive sites in this compound allows for a wide array of synthetic transformations to generate a library of diverse derivatives.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation can occur at two primary locations: the nitrogen of the aminomethyl bridge and the nitrogen atoms of the tetrazole ring.
At the Aminomethyl Bridge: As discussed, the primary amine is readily alkylated and acylated. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.
At the Tetrazole Ring: Following deprotonation of the tetrazole ring with a base, the resulting tetrazolate anion can act as a nucleophile in alkylation and acylation reactions. A significant challenge in the N-alkylation of 5-substituted tetrazoles is the formation of two regioisomers: the N1- and N2-substituted products. mdpi.com The ratio of these isomers is dependent on the nature of the substituent at C5, the alkylating agent, and the reaction conditions. For instance, a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ yielded two separable regioisomers. mdpi.com
Table 1: Regioisomers from N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole mdpi.com
| Regioisomer | Structure | Yield |
| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide | N1-substituted | 45% of a 74% total yield |
| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | N2-substituted | 55% of a 74% total yield |
Modifications of the Furan Ring (e.g., bromination, functionalization)
The electron-rich nature of the furan ring allows for various modifications, primarily through electrophilic substitution at the C5 position.
Bromination: Bromination is a common electrophilic substitution reaction for furans. It can be achieved using reagents like bromine in a suitable solvent. pearson.com For this compound, bromination is expected to occur at the C5 position of the furan ring. The resulting bromo-derivative can then serve as a versatile intermediate for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.
Table 2: Examples of Electrophilic Substitution on Furan Derivatives
| Reaction | Reagent | Product | Reference |
| Nitration | Nitric acid/acetic anhydride | 2-nitrofuran | numberanalytics.com |
| Bromination | Br₂/FeBr₃ | 2-bromofuran | numberanalytics.com |
| Formylation | Vilsmeier-Haack reagent | 2-formylfuran | numberanalytics.com |
Modifications of the Tetrazole Ring (e.g., substitution at C5)
While the core structure of this compound already has a substituent at the C5 position of the tetrazole ring, it is important to note that the synthesis of diverse 5-substituted tetrazoles is a well-established field. The most common method for the synthesis of 5-substituted tetrazoles is the [2+3] cycloaddition of nitriles with azides. nih.gov This allows for the introduction of a wide variety of functional groups at the C5 position prior to the formation of the aminomethyl bridge.
Further modification of the C5-substituent itself can be a viable strategy for diversification. For example, if the furan-2-yl group were introduced via a nitrile precursor (furan-2-carbonitrile), variations in the starting nitrile would lead to a diverse array of C5-substituted tetrazoles.
Coordination Chemistry and Ligand Properties
The unique structural arrangement of this compound, which combines a furan ring, a tetrazole ring, and a methanamine linker, presents a versatile platform for the development of novel coordination compounds and supramolecular structures. The presence of multiple potential donor sites—the nitrogen atoms of the tetrazole ring, the oxygen atom of the furan ring, and the nitrogen atom of the amine group—allows for a rich and varied coordination chemistry. The interplay of these functionalities dictates the ligand's behavior in metal complexation and its ability to form extended networks through non-covalent interactions.
Metal Complexation Studies
The tetrazole moiety is a well-established functional group in coordination chemistry, capable of binding to metal centers in various modes, including monodentate, bidentate, and bridging fashions. researchgate.net The specific coordination mode is often influenced by the nature of the metal ion, the steric and electronic properties of the substituents on the tetrazole ring, and the reaction conditions. In the case of this compound, the nitrogen atoms of the tetrazole ring are expected to be the primary sites for metal coordination.
Studies on analogous tetrazole-containing ligands have demonstrated their ability to form stable complexes with a wide range of transition metals. For instance, research on 5-[4-(1H-imidazol-1-yl)phenyl]-2H-tetrazole has shown the formation of mononuclear complexes with Pb(II), Ni(II), and Co(II). rsc.org Similarly, tetrazole-BODIPY ligands have been used to create Ag(I) coordination compounds, where the tetrazole nitrogen atoms are the preferred coordination sites. tuwien.atnih.gov The N4 atom of the tetrazole ring is often found to be the most favored coordination site. tuwien.at
While specific complexation studies on this compound are not extensively documented, the expected coordination behavior can be inferred from related structures. The furan and methanamine groups can influence the steric environment around the metal center and may participate in secondary interactions, such as hydrogen bonding, which can stabilize the resulting complex. The flexibility of the methanamine linker could also allow for the formation of chelate rings, further enhancing complex stability.
Table 1: Representative Coordination Modes of Tetrazole-Based Ligands with Various Metal Ions
| Metal Ion | Coordination Mode | Resulting Structure | Reference |
| Ag(I) | Monodentate (N4) and Bridging (N3, N4) | Dinuclear complexes and coordination polymers | tuwien.atnih.gov |
| Cu(II) | Chelating (amino N and tetrazole C) | Binuclear molecular complex | rsc.org |
| Pb(II) | Monodentate | Mononuclear complex | rsc.org |
| Co(II) | Monodentate | Mononuclear complex | rsc.org |
| Ni(II) | Monodentate | Mononuclear complex | rsc.org |
This table presents illustrative data based on studies of analogous tetrazole-containing ligands to suggest potential coordination behaviors of this compound.
Supramolecular Assembly and Host-Guest Interactions
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising building block for the construction of supramolecular assemblies. The hydrogen bond donor capabilities of the amine group and the N-H of the tetrazole ring, combined with the hydrogen bond acceptor sites on the tetrazole and furan rings, can lead to the formation of well-defined, extended networks. mdpi.com
The aromatic nature of both the furan and tetrazole rings suggests the potential for π-π stacking interactions, which can play a crucial role in stabilizing the crystal packing of both the free ligand and its metal complexes. mdpi.com These interactions, often in concert with hydrogen bonding, can direct the self-assembly of molecules into one-, two-, or three-dimensional architectures. rsc.org
Table 2: Potential Non-Covalent Interactions in Supramolecular Assemblies of this compound
| Interaction Type | Potential Participating Groups | Consequence |
| Hydrogen Bonding | Amine (donor), Tetrazole N-H (donor), Tetrazole N atoms (acceptor), Furan O atom (acceptor) | Formation of chains, sheets, or 3D networks |
| π-π Stacking | Furan ring, Tetrazole ring | Stabilization of crystal packing, formation of columnar structures |
| Host-Guest Interactions | Entire molecule as guest or part of a host framework | Encapsulation of small molecules or ions |
This table outlines the potential non-covalent interactions based on the functional groups present in this compound and general principles of supramolecular chemistry.
Exploration of Non Biological Applications and Advanced Materials Science Contexts
Role as Chemical Building Blocks for Diverse Organic Architectures
There is no available research detailing the use of furan-2-yl(2H-tetrazol-5-yl)methanamine as a chemical building block for the synthesis of diverse organic architectures. While individual furan (B31954) and tetrazole rings are known to be important pharmacophores and structural motifs in medicinal chemistry, the specific utility of this combined molecule in broader organic synthesis is not documented.
Applications in Homogeneous and Heterogeneous Catalysis
No studies have been identified that investigate or report the use of this compound in either homogeneous or heterogeneous catalysis. Its potential as a ligand for metal catalysts or as a catalyst itself has not been explored in the available literature.
Advanced Materials and Polymer Science
There is no evidence to suggest that this compound has been utilized as a monomer or a cross-linking agent in polymer synthesis. The reactivity of its functional groups (amine, furan, tetrazole) could theoretically be exploited for polymerization reactions, but no such research has been published.
Research on the self-assembly properties of this compound or its application in the development of nanomaterials is not present in the current body of scientific literature.
There are no reports on the development of functional materials incorporating this compound to achieve tailored electronic, optical, or thermal properties.
Agrochemical Research (Focus on Synthetic Intermediates, not effects)
While the furan and tetrazole moieties are found in some agrochemical compounds, there is no specific documentation of this compound being used as a synthetic intermediate in the context of agrochemical research.
Future Research Directions and Unexplored Avenues in Furan 2 Yl 2h Tetrazol 5 Yl Methanamine Chemistry
Development of Novel and More Sustainable Synthetic Methodologies
The synthesis of tetrazole derivatives has traditionally relied on methods that often involve harsh conditions or hazardous reagents. benthamdirect.com Future research should prioritize the development of greener and more sustainable synthetic routes to furan-2-yl(2H-tetrazol-5-yl)methanamine and its derivatives.
Key areas for exploration include:
Multicomponent Reactions (MCRs): MCRs offer a step- and atom-economical approach to complex molecules. bohrium.combeilstein-journals.org Designing novel MCRs that incorporate a furan (B31954) aldehyde, an amine, an isocyanide, and an azide (B81097) source could provide a direct and efficient route to the target scaffold. beilstein-journals.org
Catalyst Development: The exploration of novel catalysts, including heterogeneous, nano-, and biocatalysts, could lead to milder reaction conditions, improved yields, and easier product purification. bohrium.com For instance, the use of copper-based catalysts has shown promise in the synthesis of 5-substituted-1H-tetrazoles. researchgate.net
Alternative Energy Sources: The application of microwave irradiation and ultrasonication can significantly accelerate reaction rates and improve energy efficiency in tetrazole synthesis. researchgate.net
Green Solvents: Investigating the use of water, ionic liquids, or deep eutectic solvents as reaction media can reduce the environmental impact of the synthesis. benthamdirect.com
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced steps, molecular diversity. bohrium.combeilstein-journals.org | Design of novel Ugi- and Passerini-type reactions. beilstein-journals.org |
| Advanced Catalysis | Increased efficiency, milder conditions, reusability. bohrium.com | Development of heterogeneous and nanocatalysts. bohrium.com |
| Alternative Energy | Faster reactions, improved energy efficiency. researchgate.net | Optimization of microwave and ultrasound-assisted protocols. researchgate.net |
| Green Solvents | Reduced environmental impact, improved safety. benthamdirect.com | Exploration of water-based and solvent-free conditions. benthamdirect.com |
In-Depth Mechanistic Investigations of Complex Reaction Sequences
A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and developing new ones. For the synthesis of this compound, several mechanistic questions remain unanswered.
Future mechanistic studies should focus on:
[3+2] Cycloaddition: This is a common method for forming the tetrazole ring from a nitrile and an azide. researchgate.netresearchgate.net Detailed computational and experimental studies are needed to elucidate the transition states and the influence of substituents on the furan ring on the reaction kinetics and regioselectivity.
Thermolysis of Geminal Diazides: This alternative route to tetrazoles involves the thermal decomposition of geminal diazides. researchgate.net Investigating the applicability of this method to furan-based substrates and understanding the fragmentation patterns would be highly valuable.
Role of Catalysts: Elucidating the precise role of catalysts in activating the substrates and facilitating the key bond-forming steps is essential for rational catalyst design. researchgate.net
Advanced Characterization of Transient Species and Reaction Intermediates
The identification and characterization of transient species and reaction intermediates are critical for validating proposed reaction mechanisms. The short-lived and often low-concentration nature of these species presents a significant analytical challenge.
Future research should employ advanced spectroscopic and analytical techniques, such as:
In-situ Spectroscopy: Techniques like in-situ FT-IR, Raman, and NMR spectroscopy can provide real-time information about the chemical transformations occurring in the reaction mixture.
Mass Spectrometry: Advanced mass spectrometry techniques, including ESI-MS and MALDI-MS, can be used to detect and characterize fleeting intermediates.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict the structures and energies of intermediates and transition states, guiding experimental efforts. acs.org
Expansion of Non-Covalent Interaction Studies in Solution and Solid State
Non-covalent interactions play a pivotal role in determining the three-dimensional structure, stability, and properties of molecules in both the solution and solid states. nih.govnih.govresearchgate.net For this compound, a comprehensive understanding of these interactions is crucial for its application in materials science and medicinal chemistry.
Future research in this area should include:
Crystallographic Studies: Single-crystal X-ray diffraction can provide precise information about the packing of molecules in the solid state and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov
NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study intermolecular interactions in solution.
Computational Modeling: Quantum Theory of Atoms in Molecules (QTAIM) analysis and other computational methods can be employed to identify and quantify the strength of various non-covalent interactions. nih.govresearchgate.net
| Type of Non-covalent Interaction | Potential Role in Furan-Tetrazole Frameworks |
| Hydrogen Bonding | Directing crystal packing, influencing solubility. nih.gov |
| π-π Stacking | Stabilizing crystal structures, mediating electronic communication. nih.gov |
| CH-π Interactions | Contributing to molecular recognition and self-assembly. nih.gov |
Rational Design of New Materials Based on Furan-Tetrazole Frameworks
The unique combination of the electron-rich furan ring and the nitrogen-rich tetrazole ring makes this compound an attractive building block for the design of new functional materials. researchgate.net
Future research should focus on the design and synthesis of:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring can act as ligands to coordinate with metal ions, leading to the formation of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
Energetic Materials: The high nitrogen content of the tetrazole ring suggests that derivatives of this compound could be explored as new energetic materials.
Organic Semiconductors: The conjugated π-system of the furan ring, in combination with the electronic properties of the tetrazole, could be exploited in the design of new organic electronic materials.
Integration with Flow Chemistry and Automated Synthesis Paradigms
Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, scalability, and reproducibility. researchgate.netdurham.ac.uk The integration of these technologies into the synthesis of this compound and its derivatives is a promising avenue for future research.
Key areas for development include:
Continuous Flow Synthesis: Developing continuous flow processes for the key synthetic steps can enable the safe and efficient production of the target compound on a larger scale. mdpi.comuc.pt
Automated Reaction Optimization: The use of automated platforms can facilitate the rapid screening of reaction conditions to identify optimal parameters.
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, MS) and purification modules can lead to a fully automated "synthesis-to-product" workflow. durham.ac.uk
Q & A
Q. Table 1: Biological Activity of Structural Analogs
| Compound | Substituent | Activity (IC₅₀, µM) | Target |
|---|---|---|---|
| Furan-tetrazole | -H | 15 | α-Synuclein |
| Pyridinyl-tetrazole | -C₅H₄N | >100 | α-Synuclein |
| Thiophene-tetrazole | -C₄H₃S | 45 | EGFR Kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
